molecular formula C19H23F3N2O5 B6978848 1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid

1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B6978848
M. Wt: 416.4 g/mol
InChI Key: FKTBPCOWAAISDX-YECZQDJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C19H23F3N2O5 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3.C2HF3O2/c18-14-5-1-3-11(14)10-16(20)19-8-2-4-12-9-13(17(21)22)6-7-15(12)19;3-2(4,5)1(6)7/h6-7,9,11,14H,1-5,8,10,18H2,(H,21,22);(H,6,7)/t11-,14+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTBPCOWAAISDX-YECZQDJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC(=O)N2CCCC3=C2C=CC(=C3)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)CC(=O)N2CCCC3=C2C=CC(=C3)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of reactions

  • Oxidation: : This compound can undergo oxidation to form quinoline-N-oxide derivatives.

  • Reduction: : Reduction reactions typically yield dihydroquinoline variants.

  • Substitution: : Nucleophilic substitution at the amine or carboxylic acid sites leads to the formation of diverse derivatives.

Common reagents and conditions

  • Oxidation: : Potassium permanganate (KMnO4), dilute sulfuric acid (H2SO4).

  • Reduction: : Hydrogen gas (H2) over palladium on carbon (Pd/C) catalysts.

  • Substitution: : Alkyl halides in the presence of base catalysts like sodium hydride (NaH).

Major products

  • Quinoline derivatives

  • N-substituted dihydroquinoline compounds

  • Cyclopentylacetyl derivatives

Scientific Research Applications

Similar compounds

  • 1-[2-[(1R,2S)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid

  • 1-[2-aminocyclopentyl]acetyl]-2H-quinoline-6-carboxylic acid

Uniqueness: : This compound stands out due to its specific stereochemistry, allowing for unique interactions at the molecular level. It offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for diverse applications.

So there we have it—hopefully that scratches your curiosity itch. Anything specific in these sections you want to explore further?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.